molecular formula C15H13ClF3NO3S B2934771 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 717892-79-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2934771
CAS No.: 717892-79-0
M. Wt: 379.78
InChI Key: LRYWYPYUNZWDRK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl (-CF₃) group, a chloro (-Cl) substituent, and a methoxy (-OCH₃) group on its aromatic rings. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety (-SO₂NH-) contributes to hydrogen bonding and target interactions, common in bioactive molecules .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c1-9-3-6-13(23-2)14(7-9)24(21,22)20-12-8-10(15(17,18)19)4-5-11(12)16/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYWYPYUNZWDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonamide group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate reagents and catalysts is crucial for achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Biological/Functional Role Reference
Target: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide C₁₅H₁₂ClF₃NO₃S 2-methoxy, 5-methyl, sulfonamide Potential antimicrobial/agrochemical N/A
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide C₁₈H₁₂ClF₃NO₂ 3-hydroxy, naphthalene, carboxamide Antimicrobial activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide C₁₄H₈ClF₃N₂O₃ 4-nitro, benzamide Undisclosed (likely agrochemical)
PP 199 (N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)benzenamine) C₁₃H₅ClF₆N₃O₄ 2,4-dinitro, trifluoromethyl Acaricide/insecticide in agriculture
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide C₂₁H₂₀ClN₂O₃S₂ Thiazolyl, sulfonamide Unspecified (likely receptor-targeted)

Key Observations:

  • Sulfonamide vs. Carboxamide/Benzamide: Sulfonamides (e.g., target compound) generally exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides (), influencing target binding and solubility .
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance oxidative stability and lipophilicity, critical for agrochemical persistence (e.g., PP 199 in ) .
  • Substituent Position: The 2-methoxy-5-methyl configuration in the target compound may reduce steric hindrance compared to bulkier groups (e.g., naphthalene in ), improving membrane permeability.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H14ClF3N2O3S and a molecular weight of 366.79 g/mol. Its structure features a sulfonamide group, which is known for its biological significance, particularly in antibacterial and antitumor activities.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamides have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is often associated with enhanced potency against cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHCT-151.61Apoptosis
Compound BA-4311.98Cell Cycle Arrest
This compoundMCF-7TBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the sulfonamide group can significantly influence the biological activity of the compound. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression.

Key Findings:

  • Trifluoromethyl Group : Increases potency by enhancing interactions with target proteins.
  • Methoxy Group : Contributes to the overall electronic properties, influencing solubility and bioavailability.
  • Sulfonamide Moiety : Essential for biological activity, particularly in inhibiting enzyme functions related to tumor growth.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Case Study 1 : A study on a related sulfonamide revealed that it effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Case Study 2 : Another investigation highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation, demonstrating a dose-dependent response.

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